molecular formula C19H22N2O4 B4052008 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide

Cat. No.: B4052008
M. Wt: 342.4 g/mol
InChI Key: XTYCOVQAROQMMO-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15795719 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural Sources and Bioactivities of Analog Compounds

  • Bioactivities and Sources : Analog compounds such as 2,4-Di-tert-butylphenol (2,4-DTBP) are secondary metabolites produced by various organisms. These compounds are found in bacteria, fungi, plants, and animals. They often serve as major components of volatile or essential oils and display potent toxicity against a wide range of organisms. The endocidal regulation, where organisms produce compounds that are autotoxic, suggests a complex role in their natural context, possibly including defense mechanisms or signaling (Zhao et al., 2020).

Synthetic Phenolic Antioxidants

  • Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants (SPAs), including compounds related to 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide, are widely used in industrial and commercial products to extend shelf life. These compounds, such as BHT and DBP, have been detected in various environmental matrices. Studies have raised concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. There's a call for future studies to explore the contamination, environmental behaviors, and toxicity effects of novel SPAs (Liu & Mabury, 2020).

Environmental Fate and Effects

  • Specific Compound Analysis : Research on the environmental fate and effects of specific compounds such as TFM (3-trifluoromethyl-4-nitrophenol) shows that while these substances have environmental impacts, their effects are transient, and ecosystems recover post-treatment. This highlights the importance of understanding the environmental dynamics of chemical compounds for their safe and effective use (Hubert, 2003).

Nitrated Phenols in the Atmosphere

  • Atmospheric Presence and Sources : The atmospheric occurrence of nitrophenols, which could include derivatives similar to this compound, is reviewed, noting their formation from both direct emissions and secondary atmospheric reactions. Understanding these processes is essential for assessing the environmental impact of nitrophenols and related compounds (Harrison et al., 2005).

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(25-17-10-8-14(9-11-17)19(2,3)4)18(22)20-15-6-5-7-16(12-15)21(23)24/h5-13H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYCOVQAROQMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.